molecular formula C18H20O3 B1660085 1,4-Bis(4-methoxyphenyl)butan-1-one CAS No. 71501-17-2

1,4-Bis(4-methoxyphenyl)butan-1-one

Cat. No. B1660085
CAS RN: 71501-17-2
M. Wt: 284.3 g/mol
InChI Key: HCSVINSPTVVFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05919768

Procedure details

The crude acid chloride (2.07 g, 9.7 mmol) and anisole (1.26 g, 11.6 mmol) were dissolved in 1,2-dichloroethane (32 mL) and chilled in an ice bath. The mixture was treated with aluminum chloride (3.9 g, 29.1 mmol) in portions, stirred for 5 minutes, then mixed with ice water (50 mL). The mixture was extracted with dichloromethane (3×10 mL), and the extracts were combined, washed with saturated sodium chloride (100 mL), dried (MgSO4), then concentrated under reduced pressure. The residue was flushed through silica gel with 10:1 hexane/ethyl acetate then concentrated to give 1,4-bis-(4-methoxyphenyl)butan-1-one (2.49 g, 82%). 1H NMR (400 MHz, CDCl3): 7.90 (d, J=8.8 Hz, 2H), 7.11 (d, J=8.4 Hz, 2H), 6.91 (d, J=8.8 Hz, 2H), 6.83 (d, J=8.4 Hz, 2H), 3.86 (s, 3H), 3.78 (s, 3H), 2.90 (t, J=7.3 Hz, 2H), 2.65 (t, J=7.7 Hz, 2H), 2.02 (m, 2H) ppm. IR (NaCl): 1674, 1602, 1244 cm-1.
[Compound]
Name
acid chloride
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCCCl>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:1](=[O:7])[CH2:2][CH2:3][CH2:4][C:4]2[CH:5]=[CH:6][C:1]([O:7][CH3:8])=[CH:2][CH:3]=2)=[CH:3][CH:2]=1 |f:1.2.3.4|

Inputs

Step One
Name
acid chloride
Quantity
2.07 g
Type
reactant
Smiles
Name
Quantity
1.26 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
32 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
washed with saturated sodium chloride (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was flushed through silica gel with 10:1 hexane/ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(CCCC1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.49 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 226.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.